N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4/c26-20-13-11-18(12-14-20)15-27-24-23-22(19-7-3-1-4-8-19)16-30(25(23)29-17-28-24)21-9-5-2-6-10-21/h1-14,16-17H,15H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZWYXIJZGHJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Cyclization Strategies
The core structure is typically constructed from 2-acetylbutyrolactone derivatives. Gangjee et al. developed a ten-step sequence starting with iodination at C5 using N-iodosuccinimide (NIS) to yield 5-iodo intermediates (e.g., 22a-f ). Subsequent Sonogashira coupling with phenylacetylene under microwave irradiation (100°C, 10 min) introduced aryl groups at C7, achieving 71–80% yields. Alternative routes from utilize α-chloromethylbenzylketones cyclized with pyrimidine precursors in sodium acetate/water under reflux, yielding 6-substituted cores in 68–81% yields.
Table 1: Comparative Core Synthesis Methods
Protecting Group Management
Pivaloylation of the C2 amine in intermediates like 20a-d proved critical for directing iodination to C5. Deprotection under reflux with 1 N NaOH afforded free amines without side reactions.
Introduction of the 4-Fluorobenzyl Group at N7
Alkylation Challenges and Optimizations
Initial attempts to alkylate N7 using 4-fluorobenzyl chloride faced poor yields (28–35%) due to competing side reactions. Gangjee et al. resolved this by employing microwave-assisted conditions (100°C, 10 min) with triethylamine as a base, improving yields to 55–66%. Key parameters included:
- Solvent selection : Dichloroethane outperformed DMF or THF.
- Catalyst system : Pd(PPh₃)₄/CuI minimized disulfide byproducts.
Table 2: N7 Alkylation Efficiency
| Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Traditional | DMF | RT | 12 h | 28–35 |
| Microwave-assisted | DCE | 100°C | 10 min | 55–66 |
Installation of Phenyl Groups at C5 and C7
Sonogashira Coupling for C7 Functionalization
Microwave-assisted Sonogashira reactions between 5-iodo intermediates (22a-f ) and phenylacetylene derivatives provided C7-aryl products in 71–80% yields. The protocol used Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in dichloroethane.
Suzuki-Miyaura Coupling for C5 Arylation
Suzuki-Miyaura reactions with phenylboronic acids, as described in, enabled C5 functionalization. Using Pd(dppf)Cl₂ (2 mol%) and Cs₂CO₃ in isopropanol/water (2:1), coupling efficiencies reached 85–92%.
Table 3: Transition Metal-Catalyzed Couplings
| Position | Method | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| C7 | Sonogashira | Pd(PPh₃)₄/CuI | Microwave, 100°C | 71–80 |
| C5 | Suzuki-Miyaura | Pd(dppf)Cl₂ | Reflux, 12 h | 85–92 |
Optimization of Reaction Conditions
Microwave vs. Conventional Heating
Microwave irradiation reduced Sonogashira reaction times from 12 h to 10 min while improving yields by 15%. Similarly, N7 alkylation under microwave conditions achieved 55–66% yields vs. 28–35% traditionally.
Chemical Reactions Analysis
Substitution Reactions
The 4-amine group and fluorobenzyl substituent participate in nucleophilic and electrophilic substitutions:
For example, halogenation at position 4 using POCl₃ yields intermediates for cross-coupling reactions, while fluorophenyl rings resist nitration at para positions due to steric and electronic effects .
Alkylation and Acylation
The 4-amine group exhibits ambident reactivity, enabling selective alkylation or acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C, 12 h | N-Benzyl derivative (enhanced lipophilicity) | 72% |
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT, 4 h | N-Acetylated product (improved metabolic stability) | 85% |
The fluorobenzyl group stabilizes intermediates via inductive effects, directing regioselectivity .
Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig couplings modify aryl substituents:
For instance, coupling with 4-fluorophenylboronic acid under Suzuki conditions replaces bromine at position 5 with 85% efficiency .
Ring Functionalization
The pyrrolo[2,3-d]pyrimidine core undergoes selective oxidation and reduction:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 6 h | Epoxidation of pyrrole ring (C6–C7) | Limited regioselectivity |
| NaBH₄ | MeOH, RT, 2 h | Reduction of imine bonds in pyrimidine ring | Stabilizes core structure |
Epoxidation at the pyrrole ring enhances electrophilicity for nucleophilic attack .
Acid/Base-Mediated Transformations
The compound’s stability under acidic/basic conditions enables tailored modifications:
| Condition | Effect | Application |
|---|---|---|
| HCl (conc.), reflux | Cleavage of fluorobenzyl group via SN1 mechanism | Deprotection for further functionalization |
| NaOH (1M), 60°C | Hydrolysis of acetylated amine to regenerate free -NH₂ group | Reversibility in prodrug design |
Acid-mediated deprotection is critical for generating intermediates in multistep syntheses .
Key Mechanistic Insights
Scientific Research Applications
N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The table below highlights structural differences and molecular properties between the target compound and key analogs:
*Calculated based on molecular formula.
Key Observations :
- Chlorinated or nitro-substituted derivatives (e.g., Compound 20) may exhibit altered electronic profiles impacting receptor binding .
Pharmacokinetic and Physicochemical Properties
- LogD and Solubility : K405-0012 (logD = 4.486) exhibits moderate lipophilicity, comparable to the target compound’s predicted profile. Chlorinated analogs (e.g., Compound 20) likely have higher logD values due to hydrophobic Cl substituents .
- Hydrogen Bonding: The 4-fluorobenzyl group in the target compound provides one hydrogen bond donor, similar to benzyl-substituted analogs (), which may influence membrane permeability .
Biological Activity
N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C26H21FN4
- Molecular Weight : 426.47 g/mol
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as Panc-1 and A431, suggesting potent antiproliferative effects .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes related to cancer progression. For example, some studies have focused on the inhibition of tyrosinase activity, which is crucial for melanin production and is implicated in melanoma . The compound's ability to act as a competitive inhibitor has been evaluated through kinetic studies, revealing its potential to disrupt enzymatic pathways essential for tumor growth .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that build the pyrrolo[2,3-d]pyrimidine core and introduce functional groups like the 4-fluorobenzyl moiety. Synthetic routes may include:
- Formation of the Pyrrolo[2,3-d]pyrimidine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups : Nucleophilic substitution reactions are employed to attach the 4-fluorobenzyl group to the core structure.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Activity : A study on pyrimidine derivatives showed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties, indicating a broad spectrum of activity against various pathogens .
- Fluorine Substitution Effects : The presence of fluorine in drug design has been noted to enhance biological activity due to its influence on molecular interactions .
Data Table: Biological Activity Summary
Q & A
Basic: What are the optimal synthetic routes for N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling to introduce aryl groups at positions 5 and 7 of the pyrrolo[2,3-d]pyrimidine core .
- Electrophilic cyclization to form the heterocyclic backbone, often using phosphorus pentoxide (P₂O₅) in combination with amine hydrochlorides at 200–220°C .
- Nucleophilic displacement with 4-fluorobenzylamine to install the final substituent .
Optimization tips : - Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to avoid side products .
Basic: How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and confirm substitution patterns .
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., DCM/methanol mixtures) to determine bond angles, torsion angles, and intermolecular interactions .
- HRMS : Validate molecular weight (expected m/z ~478.9 for C₂₆H₁₈F₃N₄) with <2 ppm error .
Basic: What in vitro biological screening approaches are recommended to assess its potential as a kinase inhibitor?
- Kinase inhibition assays : Use recombinant kinases (e.g., VEGFR-2, JAK3) in ATP-competitive assays with luminescence-based ADP detection .
- Cell viability assays : Test against cancer cell lines (e.g., MDA-MB-435) using MTT or resazurin, with GI₅₀ values <100 nM indicating potency .
- Microtubule disruption studies : Monitor tubulin polymerization via turbidity assays and colchicine displacement using [³H]colchicine binding .
Advanced: How does the compound interact with tubulin, and what methodologies confirm its mechanism of action?
The compound binds to the colchicine site on β-tubulin, inhibiting polymerization and destabilizing microtubules. Key methodologies:
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with tubulin (PDB ID: 1SA0), focusing on hydrogen bonds with Thr179 and hydrophobic contacts with Leu248 .
- Cryo-EM : Resolve compound-tubulin complexes at ~3.0 Å resolution to visualize binding poses .
- Resistance profiling : Compare activity in P-glycoprotein-overexpressing vs. wild-type cells to assess efflux susceptibility .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?
- Substitution at position 5/7 : Replace phenyl groups with electron-withdrawing groups (e.g., CF₃) to improve target affinity. SAR data show a 5-CF₃ analog increases VEGFR-2 inhibition by ~30% .
- N-4 amine modifications : Introduce piperidine or morpholine rings to enhance solubility (logP reduction from 4.5 to 3.8) without losing potency .
- Prodrug strategies : Synthesize phosphate esters to improve aqueous solubility for in vivo delivery .
Advanced: What strategies address discrepancies in biological activity data across studies?
- Assay standardization : Control variables like ATP concentration (10 µM vs. 100 µM) in kinase assays, as higher ATP reduces apparent IC₅₀ values .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in cell-based assays .
- Orthogonal validation : Confirm tubulin inhibition via both polymerization assays and immunofluorescence imaging of mitotic arrest .
Advanced: What in vivo models are appropriate for evaluating its efficacy and toxicity?
- Xenograft models : Administer 10–50 mg/kg (IV or oral) in immunodeficient mice with MDA-MB-231 tumors; measure tumor volume biweekly .
- PK/PD studies : Collect plasma at 0.5, 2, 6, and 24 hr post-dose to calculate AUC, t₁/₂, and bioavailability (>50% target for oral dosing) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies (28-day) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
